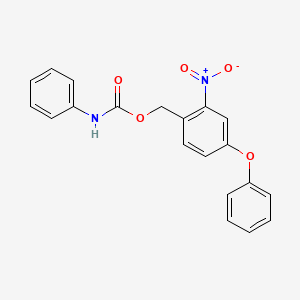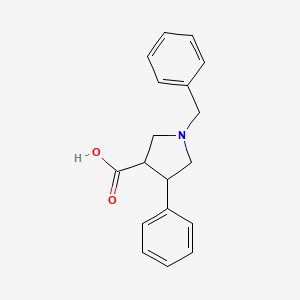
(2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate typically involves the reaction of 2-nitro-4-phenoxybenzyl chloride with N-phenylcarbamate under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
(2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of (2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular effects . The phenoxy and carbamate groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes .
Comparison with Similar Compounds
Similar Compounds
(2-nitro-4-phenoxyphenyl)methyl N-methylcarbamate: Similar structure but with a methyl group instead of a phenyl group.
(2-nitro-4-phenoxyphenyl)methyl N-ethylcarbamate: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
(2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and phenoxy groups allows for diverse chemical reactivity, while the carbamate group provides potential biological activity .
Properties
IUPAC Name |
(2-nitro-4-phenoxyphenyl)methyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-20(21-16-7-3-1-4-8-16)26-14-15-11-12-18(13-19(15)22(24)25)27-17-9-5-2-6-10-17/h1-13H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUBTIQIJQGWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=C(C=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B2751650.png)
![7-(3-CHLOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2751652.png)

![Ethyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2751657.png)

![Ethyl 4-{[(dimethylamino)methylene]amino}-3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B2751661.png)



![3-(3-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2751665.png)
![N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2751666.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2751669.png)
